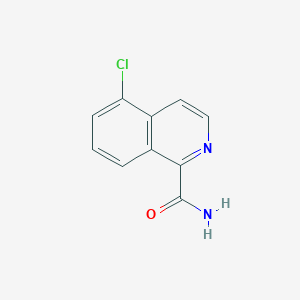![molecular formula C11H8ClN3 B12972382 4-Chloro-1-methylimidazo[1,5-a]quinoxaline](/img/structure/B12972382.png)
4-Chloro-1-methylimidazo[1,5-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-methylimidazo[1,5-a]quinoxaline is a heterocyclic aromatic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a quinoxaline ring, with a chlorine atom at the 4-position and a methyl group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methylimidazo[1,5-a]quinoxaline can be achieved through various methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoxaline product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of high-throughput methods such as microwave-assisted reactions. These methods offer advantages in terms of reaction speed and yield. For example, the condensation of ketones with ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation has been reported to produce 4,5-dihydroimidazo[1,5-a]quinoxalines efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-1-methylimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Substitution: Various substituted imidazoquinoxalines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-methylimidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with adenosine and benzodiazepine receptors, as well as various kinases such as SK2, PIM, and IkB.
Pathways Involved: By modulating these targets, the compound can influence various cellular processes, including apoptosis, cell proliferation, and inflammation.
Comparación Con Compuestos Similares
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms within the rings.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazole ring but are fused with a pyridine ring instead of a quinoxaline ring.
Uniqueness: 4-Chloro-1-methylimidazo[1,5-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8ClN3 |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
4-chloro-1-methylimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3/c1-7-13-6-10-11(12)14-8-4-2-3-5-9(8)15(7)10/h2-6H,1H3 |
Clave InChI |
KDYMUHFEELZYMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2N1C3=CC=CC=C3N=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



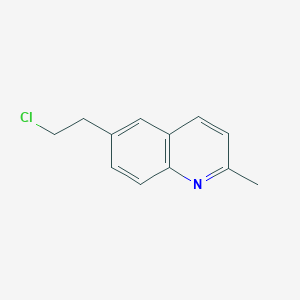
![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
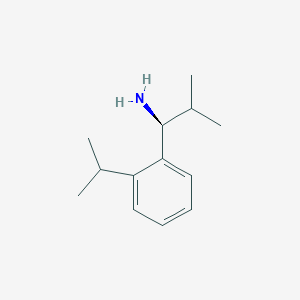

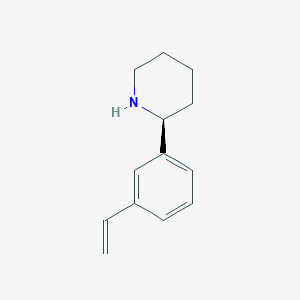

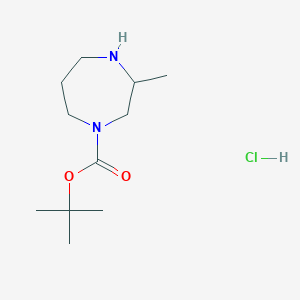
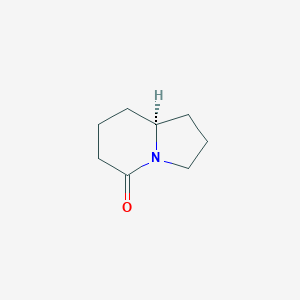
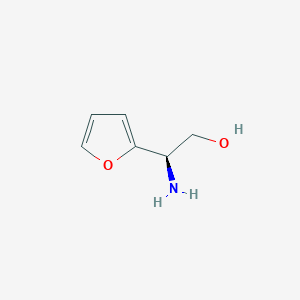

![2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine](/img/structure/B12972351.png)

